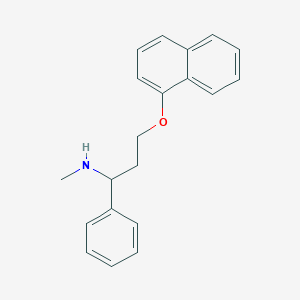

rac N-Demethyl Dapoxetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

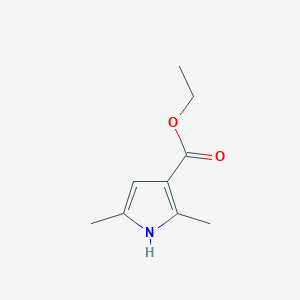

“rac N-Demethyl Dapoxetine” is a racemic metabolite of the SSRI Dapoxetine . It has the molecular formula C20H21NO .

Molecular Structure Analysis

The molecular structure of “rac N-Demethyl Dapoxetine” consists of 20 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 291.39 .Chemical Reactions Analysis

The specific chemical reactions involving “rac N-Demethyl Dapoxetine” are not detailed in the search results. As a metabolite of Dapoxetine, it is likely involved in metabolic pathways in the body .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac N-Demethyl Dapoxetine” include its molecular weight (291.39) and molecular formula (C20H21NO) . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Neuroprotective Agent in Stroke Recovery

Research suggests that Dapoxetine, and by extension its metabolite rac N-Demethyl Dapoxetine, may have neuroprotective effects. A study published in Springer indicates that Dapoxetine could prevent neuronal damage and improve functional outcomes in a model of ischemic stroke through the modulation of inflammation and oxidative stress . This application could be significant in developing treatments for stroke recovery.

Mécanisme D'action

Target of Action

rac N-Demethyl Dapoxetine is a racemic metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine . As an SSRI, its primary target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.

Pharmacokinetics

Dapoxetine is known to be rapidly absorbed and eliminated, with a half-life of approximately 1.5 hours

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472441 |

Source

|

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119357-18-5 |

Source

|

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B186533.png)

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)